molecular formula C12H22N2O4 B13178000 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

Cat. No.: B13178000
M. Wt: 258.31 g/mol
InChI Key: CBHLIRKIVFBOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid is a compound that features an azepane ring, which is a seven-membered nitrogen-containing ring The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid depends on its specific application. In general, the Boc group serves as a protecting group that can be selectively removed to reveal the free amine. This allows for the controlled introduction of functional groups and the study of molecular interactions. The molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid is unique due to its azepane ring structure, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds. This makes it particularly useful in the synthesis of complex molecules and the study of enzyme mechanisms.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

5-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(10(15)16)9(13)5-7-14/h8-9H,4-7,13H2,1-3H3,(H,15,16)

InChI Key

CBHLIRKIVFBOBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)N)C(=O)O

Origin of Product

United States

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